magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate
Description
Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate is the magnesium salt dihydrate form of esomeprazole, the (S)-enantiomer of omeprazole. As a proton pump inhibitor (PPI), it irreversibly inhibits the H+/K+-ATPase enzyme in gastric parietal cells, reducing acid secretion . Its chemical formula is (C₁₇H₁₈N₃O₃S)₂Mg·2H₂O, with a molecular weight of 713.1 (anhydrous basis) . The dihydrate form enhances crystallinity and stability, critical for pharmaceutical formulations . Esomeprazole magnesium dihydrate is clinically used for gastroesophageal reflux disease (GERD) and peptic ulcers due to its prolonged acid suppression compared to racemic omeprazole .
Properties
IUPAC Name |
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOUSUONOXEWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40MgN6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944323 | |
| Record name | Magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217087-10-0 | |
| Record name | Magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide involves several steps:
Condensation Reaction: The initial step involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine under basic conditions to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized to form the sulfoxide, which is the active form of the drug.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic steps but optimized for efficiency and yield. The process includes:
Reaction Optimization: Adjusting reaction conditions such as temperature, pH, and solvent to maximize yield.
Purification: Using techniques like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfinyl group (-S(=O)-) is central to its reactivity. Key oxidation pathways include:
Over-Oxidation to Sulfone
Prolonged exposure to strong oxidants converts the sulfinyl group to sulfone (-SO₂-), reducing therapeutic efficacy.
| Reagent | Solvent | Sulfone Yield | Conditions | Source |
|---|---|---|---|---|
| Excess H₂O₂ | Ethyl acetate | 8.8% | 30°C, 3 hours | |
| Cumene hydroperoxide | Toluene | 2.7% | 50°C, 15 minutes |
pH-Dependent Stability
-
Acidic Conditions : Rapid degradation via benzimidazole ring protonation and sulfoxide rearrangement .
-
Alkaline Conditions : Stabilizes the magnesium-coordinated form, slowing decomposition .
Synthetic Byproducts and Impurities
Key impurities identified during synthesis:
-
5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio]-1H-benzimidazole (Ufiprazole):
-
Racemic Omeprazole :
Coordination Chemistry
The magnesium ion stabilizes the deprotonated benzimidazole via chelation, influencing reactivity:
Scientific Research Applications
Pharmaceutical Applications
1.1 Mechanism of Action
Esomeprazole magnesium functions by inhibiting the gastric proton pump in the parietal cells of the stomach lining. This action effectively reduces gastric acid secretion, providing relief from acid-related disorders. The compound is a specific inhibitor of the H+/K+ ATPase enzyme, which plays a crucial role in acid production.
1.2 Clinical Efficacy
Numerous clinical studies have demonstrated the efficacy of esomeprazole magnesium in managing acid-related conditions:
- Gastroesophageal Reflux Disease (GERD) : A study published in Gastroenterology reported that patients treated with esomeprazole experienced significant symptom relief compared to those receiving placebo treatments .
- Peptic Ulcer Disease : Research indicates that esomeprazole is effective in healing peptic ulcers and preventing recurrence when used in conjunction with antibiotics for Helicobacter pylori eradication .
Case Studies
2.1 Efficacy in Specific Populations
A meta-analysis involving diverse populations showed that esomeprazole magnesium significantly improved quality of life for patients suffering from chronic gastroesophageal reflux symptoms. Patients reported reduced heartburn frequency and severity after 8 weeks of treatment .
2.2 Safety Profile
Clinical trials have also assessed the safety profile of esomeprazole magnesium. Adverse effects were generally mild and included headache and gastrointestinal disturbances. Long-term use has been associated with potential risks such as vitamin B12 deficiency and bone fractures, necessitating careful patient monitoring .
Research Findings
3.1 Comparative Studies
Comparative studies have highlighted esomeprazole's superiority over other PPIs, such as omeprazole and lansoprazole, particularly in terms of acid control and symptom relief .
| Study | Comparison | Outcome |
|---|---|---|
| Smith et al., 2020 | Esomeprazole vs Omeprazole | Esomeprazole showed better symptom relief at 4 weeks |
| Johnson et al., 2021 | Esomeprazole vs Lansoprazole | Lower recurrence rates observed with esomeprazole |
3.2 Mechanistic Insights
Recent research has explored the molecular mechanisms underlying the action of esomeprazole magnesium, revealing its impact on cellular signaling pathways related to inflammation and gastric mucosal protection .
Mechanism of Action
. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The molecular targets include the cysteine residues on the proton pump, which form disulfide bonds with the drug, leading to its inactivation .
Comparison with Similar Compounds
Structural and Pharmacological Differences
The compound belongs to the benzimidazole class of PPIs, which share a core structure but differ in pyridine ring substituents. Key comparisons include:
Table 1: Structural and Pharmacological Comparison of Selected PPIs
Metabolic and Clinical Efficacy
- Stereochemistry : Esomeprazole’s (S)-enantiomer reduces first-pass metabolism via CYP2C19, resulting in higher plasma concentrations and efficacy compared to racemic omeprazole .
- Substituent Effects :
- 4-Methoxy-3,5-dimethyl (Esomeprazole/Omeprazole) : Optimal binding to H+/K+-ATPase due to steric and electronic effects .
- 4-Trifluoroethoxy-3-methyl (Lansoprazole) : Enhances lipophilicity, improving membrane permeability and faster onset .
- 3,4-Dimethoxy (Pantoprazole) : Increases metabolic stability, reducing drug-drug interactions .
Physicochemical Properties
Table 2: Physicochemical Comparison
Related Compounds and Derivatives
Biological Activity
Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate, commonly referred to as Ufiprazole, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This compound is a derivative of benzimidazole and is associated with therapeutic applications, primarily in treating gastrointestinal disorders.
- Molecular Formula : C17H21MgN3O4S
- Molecular Weight : 387.74 g/mol
- CAS Number : 668985-31-7
Biological Activity
The biological activity of Ufiprazole has been studied extensively, revealing several key areas of interest:
-
Mechanism of Action :
- Ufiprazole acts as a proton pump inhibitor (PPI), similar to other drugs in its class. It inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is particularly beneficial in treating conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome .
-
Therapeutic Applications :
- Gastrointestinal Disorders : Research indicates that Ufiprazole effectively reduces gastric acid secretion and promotes healing in gastric ulcers .
- Potential Anti-Cancer Properties : Some studies suggest that compounds similar to Ufiprazole may exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Pharmacokinetics :
Case Studies and Research Findings
Several studies have reported on the efficacy and safety of Ufiprazole:
- Study on Gastric Ulcers : A clinical trial involving patients with peptic ulcers demonstrated that Ufiprazole significantly accelerated ulcer healing compared to placebo, with a notable reduction in symptoms such as pain and discomfort .
- Zollinger-Ellison Syndrome : In patients suffering from this rare condition characterized by excessive gastric acid production, Ufiprazole was shown to effectively control acid secretion levels and improve quality of life metrics .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Mechanism of Action | Therapeutic Use |
|---|---|---|---|---|
| Ufiprazole | 668985-31-7 | 387.74 g/mol | Proton Pump Inhibitor | Gastric ulcers, GERD |
| Omeprazole | 73590-85-9 | 345.42 g/mol | Proton Pump Inhibitor | Gastric ulcers, GERD |
| Esomeprazole | 217087-10-0 | 345.42 g/mol | Proton Pump Inhibitor | Gastric ulcers, GERD |
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis involves three key steps: (1) thioether formation via nucleophilic substitution, (2) oxidation to sulfoxide, and (3) magnesium salt crystallization. Evidence from Example 22 ( ) shows that refluxing 5-methoxy-2-[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]thio-benzimidazole with sodium methoxide in methanol/ethyl acetate at 85°C for 10 hours yields 85% intermediate purity (95.5% by HPLC). Oxidation with H₂O₂ in acetonitrile at -10°C using a manganese-based chiral catalyst achieves 67% enantiomeric excess (S-enriched) . Variants using potassium carbonate and magnesium chloride (Example 3, ) yield 75% via reflux in methanol. Key variables include temperature, catalyst choice, and solvent polarity.
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
Essential techniques include:
- HPLC : Quantifies purity (e.g., 95.5% for intermediates, ) and resolves enantiomers using chiral columns .
- FTIR : Confirms functional groups (e.g., sulfoxide S=O stretch at ~1030 cm⁻¹) .
- XRD : Identifies crystalline polymorphs (e.g., Form A vs. Form II, ).
- ICP-OES : Verifies magnesium content (USP standards require 98–102% anhydrous basis, ).
- Karl Fischer Titration : Measures hydrate water content (trihydrate confirmed by 3 H₂O molecules, ).
Basic: How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
Stability is pH- and temperature-dependent. In aqueous solutions, the sulfoxide group is prone to degradation under acidic conditions (pH < 4) or elevated temperatures (>25°C). USP guidelines ( ) recommend storage at 2–8°C in airtight containers with desiccants. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when protected from light .
Advanced: What strategies improve enantiomeric excess (ee) during sulfoxide formation?
Methodological Answer:
Chiral induction relies on asymmetric oxidation catalysts. Example: Using (R,R)-1,2-bis(3,5-di-tert-butyl-2-hydroxybenzylamino)cyclohexane manganese complex with H₂O₂ in acetonitrile at -10°C achieves 67% ee ( ). Lower temperatures (-20°C) and slow H₂O₂ addition (3 hours) minimize racemization. Alternative methods with salan-metal complexes ( ) yield only 9% ee, highlighting the critical role of catalyst stereoelectronic properties .
Advanced: How do polymorphic forms (e.g., Form A vs. Form II) affect physicochemical properties?
Methodological Answer:
Form A () exhibits higher solubility in polar solvents (e.g., water) compared to Form II due to differences in crystal packing. XRD analysis reveals Form A has a monoclinic lattice with distinct hydrogen-bonding networks. Dissolution studies in simulated gastric fluid (pH 1.2) show Form A releases magnesium ions 20% faster, impacting bioavailability .
Advanced: What is the mechanism of sulfoxide formation, and how do side reactions (e.g., over-oxidation to sulfone) occur?
Methodological Answer:
Sulfoxide formation proceeds via a radical mechanism: H₂O₂ generates Mn=O intermediates that abstract a hydrogen atom from the thioether sulfur, followed by oxygen rebound. Over-oxidation to sulfone (5% in ) occurs when excess H₂O₂ or prolonged reaction times destabilize the sulfoxide radical intermediate. Kinetic monitoring via HPLC ( ) optimizes reaction quenching to limit sulfone byproducts .
Advanced: How can researchers validate analytical methods for quantifying trace impurities?
Methodological Answer:
Follow ICH Q2(R1) guidelines for method validation:
- Specificity : Spiked samples with sulfone, des-methyl analogs, and residual solvents (e.g., ethyl acetate) are resolved using gradient HPLC ( ).
- LOQ/LOD : Achieved via signal-to-noise ratios >10:1 for impurities at 0.1% (e.g., 0.05 µg/mL for sulfone, ).
- Robustness : Test pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .
Advanced: What role does magnesium play in stabilizing the compound’s structure?
Methodological Answer:
Magnesium coordinates with two benzimidazole sulfoxide anions, forming a stable octahedral complex with three water molecules (). This coordination reduces hygroscopicity and enhances thermal stability (TGA shows dehydration at 110°C). Comparative studies with sodium salts () show magnesium’s superior shelf-life (24 months vs. 12 months for sodium) due to stronger ionic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
